Cas no 82795-51-5 (D-Homophenylalanine)

D-Homophenylalanine structure
D-Homophenylalanine structure
Produktname:D-Homophenylalanine
CAS-Nr.:82795-51-5
MF:C10H13NO2
MW:179.215722799301
MDL:MFCD00063091
CID:60499
PubChem ID:87571339

D-Homophenylalanine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • D-Homophenylalanine
    • (R)-alpha-Amino-benzenebutanoic acid
    • (R)-2-Amino-4-phenylbutanoic acid
    • H-D-HoPhe-OH
    • (-)-2-Amino-4-phenylbutyric acid
    • H-D-HomoPhe-OH
    • D-Homophe
    • H-D-Hph-OH
    • (R)-2-Amino-4-phenylbutyric Acid
    • (αR)-α-Aminobenzenebutanoic acid (ACI)
    • Benzenebutanoic acid, α-amino-, (R)- (ZCI)
    • (2R)-2-Amino-4-phenylbutanoic acid
    • (R)-2-Amino-4-phenylbutyryic acid
    • (R)-Homophenylalanine
    • D-2-Amino-4-phenylbutanoic acid
    • SCHEMBL44312
    • Homophenylalanine, (-)-
    • J-640375
    • MFCD00063091
    • Z1255399095
    • H0984
    • BENZENEBUTANOIC ACID, .ALPHA.-AMINO-, (.ALPHA.R)-
    • 82795-51-5
    • AKOS015853803
    • (2R)-2-azaniumyl-4-phenylbutanoate
    • D-Homophenylalanine, >=98.0% (HPLC)
    • 2-amino-4-phenyl-butyric acid
    • AC-9968
    • JTTHKOPSMAVJFE-SECBINFHSA-N
    • d-homophenyl alanine
    • Homophenylalanine, D-
    • d-homophenyl-ala
    • Benzenebutanoic acid, alpha-amino-, (alphaR)-
    • (r)-2-amino-4-phenyl-butyric acid
    • CS-W017272
    • DS-14385
    • AM20041216
    • Q27261551
    • 5847ZW3PEP
    • UNII-5847ZW3PEP
    • EN300-144880
    • D-Homophenylalanine,98%
    • MDL: MFCD00063091
    • Inchi: 1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1
    • InChI-Schlüssel: JTTHKOPSMAVJFE-SECBINFHSA-N
    • Lächelt: C(C1C=CC=CC=1)C[C@@H](N)C(=O)O
    • BRN: 4675530

Berechnete Eigenschaften

  • Genaue Masse: 179.095
  • Monoisotopenmasse: 179.095
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 159
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 67.8
  • XLogP3: 0.7
  • Oberflächenladung: 0

Experimentelle Eigenschaften

  • Farbe/Form: Weißes Pulver
  • Dichte: 1.1248 (rough estimate)
  • Schmelzpunkt: >300 °C (lit.)
  • Siedepunkt: 324.8°C at 760 mmHg
  • Flammpunkt: 150.2℃
  • Brechungsindex: -45 ° (C=1, 3mol/L HCl)
  • PSA: 63.32000
  • LogP: 1.73140
  • Spezifische Rotation: -45 º (c=1, 3N HCl 19 ºC)
  • Optische Aktivität: [α]20/D −45±1°, c = 1% in 3 M HCl
  • Löslichkeit: Nicht bestimmt

D-Homophenylalanine Sicherheitsinformationen

D-Homophenylalanine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Oakwood
033164-25g
D-Homophenylalanine
82795-51-5 98%
25g
$90.00 2024-07-19
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H27629-1g
D-Homophenylalanine, 98%
82795-51-5 98%
1g
¥1495.00 2023-05-08
Enamine
EN300-144880-0.05g
(2R)-2-amino-4-phenylbutanoic acid
82795-51-5 95.0%
0.05g
$19.0 2025-03-21
Enamine
EN300-144880-0.5g
(2R)-2-amino-4-phenylbutanoic acid
82795-51-5 95.0%
0.5g
$21.0 2025-03-21
eNovation Chemicals LLC
D780818-25g
D-Homophenylalanine
82795-51-5 97%
25g
$200 2024-06-05
AstaTech
28667-5/G
D-HOMOPHENYLALANINE
82795-51-5 98%
5g
$17 2023-09-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D811374-250mg
D-Homophenylalanine
82795-51-5 97%
250mg
¥33.00 2022-01-14
abcr
AB168504-5 g
D-Homophenyl alanine, 98% (H-D-hPhe-OH); .
82795-51-5 98%
5g
€97.70 2023-05-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D811374-5g
D-Homophenylalanine
82795-51-5 97%
5g
¥284.00 2022-01-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
H0984-100mg
D-Homophenylalanine
82795-51-5 98.0%(T)
100mg
¥150.0 2022-05-30

D-Homophenylalanine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  3 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9
Referenz
In vitro synthesis of new cyclodepsipeptides of the PF1022-type: probing the α-D-hydroxy acid tolerance of PF1022 synthetase
Mueller, Jane; et al, ChemBioChem, 2009, 10(2), 323-328

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
1.2 Reagents: Acetic acid ,  Hydrochloric acid ,  Dowex 50W Solvents: Water
Referenz
Resolution and use in α-amino acid synthesis of imidazolidinone glycine derivatives
Fitzi, Robert; et al, Tetrahedron, 1988, 44(17), 5277-92

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
2.2 Reagents: Acetic acid ,  Hydrochloric acid ,  Dowex 50W Solvents: Water
Referenz
Resolution and use in α-amino acid synthesis of imidazolidinone glycine derivatives
Fitzi, Robert; et al, Tetrahedron, 1988, 44(17), 5277-92

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: Diisopropylamine ,  1505522-09-7 Solvents: Toluene ;  15 min, -40 °C; 45 min, -40 °C
2.1 Reagents: Trifluoroacetic acid ,  Hydrochloric acid Solvents: Water ;  18 h, rt → 80 °C; 80 °C → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 6 - 7, 5 °C
Referenz
Catalysis of Enantioselective Strecker Reaction in the Synthesis of D-Homophenylalanine Using Recyclable, Chiral, Macrocyclic MnIII-Salen Complexes
Saravanan, S.; et al, ChemCatChem, 2013, 5(6), 1374-1385

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ;  3 d, 0.4 MPa, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, 50 °C
1.3 Reagents: Ammonium hydroxide ;  pH 4.8
Referenz
Optical resolution of ethyl 2-(benzylamino)-4-oxo-4-phenylbutanoate with tartaric acid. A practical synthesis of D-homophenylalanine
Berkes, D.; et al, Chemical Papers, 2003, 57(5), 350-354

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Catalysts: Pseudomonas
Referenz
Microbial manufacture of D-homophenylalanine from benzylmethylhydantoin
, Japan, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 -
2.1 Reagents: Hydrochloric acid
Referenz
Studies on angiotensin converting enzyme inhibitors. VI. Synthesis and angiotensin converting enzyme inhibitory activities of the dicarboxylic acid derivative of imidapril and its diastereoisomers
Kubota, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1992, 40(6), 1619-22

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: Ethanol ;  rt
1.2 Solvents: Diethyl ether ;  24 - 30 h, -15 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ;  3 d, 0.4 MPa, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, 50 °C
2.3 Reagents: Ammonium hydroxide ;  pH 4.8
Referenz
Optical resolution of ethyl 2-(benzylamino)-4-oxo-4-phenylbutanoate with tartaric acid. A practical synthesis of D-homophenylalanine
Berkes, D.; et al, Chemical Papers, 2003, 57(5), 350-354

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Pyridoxal 5′-phosphate Catalysts: 2-Aminohexano-6-lactam racemase ,  D-Amino acid amidase Solvents: Water ;  12 h, pH 8, 40 °C
Referenz
Enzymatic Synthesis of Chiral Phenylalanine Derivatives by a Dynamic Kinetic Resolution of Corresponding Amide and Nitrile Substrates with a Multi-Enzyme System
Yasukawa, Kazuyuki; et al, Advanced Synthesis & Catalysis, 2012, 354(17), 3327-3332

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid ,  Hydrochloric acid Solvents: Water ;  18 h, rt → 80 °C; 80 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 6 - 7, 5 °C
Referenz
Catalysis of Enantioselective Strecker Reaction in the Synthesis of D-Homophenylalanine Using Recyclable, Chiral, Macrocyclic MnIII-Salen Complexes
Saravanan, S.; et al, ChemCatChem, 2013, 5(6), 1374-1385

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid
Referenz
preparation of optically active homophenylalanine by optical resolution via diastereomeric salts of racemic acetylhomophenylalanine
, Japan, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  1 atm, rt
Referenz
The first highly enantioselective alkynylation of chloral: A practical and efficient pathway to chiral trichloromethyl propargyl alcohols
Jiang, Biao; et al, Advanced Synthesis & Catalysis, 2004, 346(6), 669-674

Herstellungsverfahren 13

Reaktionsbedingungen
Referenz
Enzymes in organic synthesis: use of subtilisin and a highly stable mutant derived from multiple site-specific mutations
Wong, Chi Huey; et al, Journal of the American Chemical Society, 1990, 112(3), 945-53

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Ammonium chloride Solvents: Water ;  pH 7.0 - 7.5, 30 °C
Referenz
Rational identification of a high catalytic efficiency leucine dehydrogenase and process development for efficient synthesis of L-phenylglycine
Meng, Xiangqi; et al, Biotechnology Journal, 2023, 18(5),

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Oxygen ;  46 h, rt
Referenz
Enantioselective scavenging using homogenate of Rhodotorula graminis: a facile preparation of D-amino acid derivatives in enantiopure form
Zhang, Zizhang, Tetrahedron Letters, 2008, 49(45), 6468-6470

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Catalysts: Subtilisin Solvents: Water ,  N-Ethylpyridinium trifluoroacetate ;  24 h, pH 8, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt; rt → reflux; 3 h, reflux
2.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, reflux
Referenz
Ionic liquids: Highly effective medium for enantiopure amino acids via enzymatic resolution
Malhotra, Sanjay V.; et al, ACS Symposium Series, 2005, 902, 111-123

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water
Referenz
Lipase-catalyzed kinetic resolution of ethyl D,L-2-amino-4-phenylbutyrate by hydrolysis
Houng, Jer-Ying; et al, Biotechnology Techniques, 1996, 10(5), 353-358

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Catalysts: (+)-Phenylethylamine
Referenz
preparation of optically active homophenylalanine by optical resolution via diastereomeric salts of racemic acetylhomophenylalanine
, Japan, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid
Referenz
Studies on angiotensin converting enzyme inhibitors. VI. Synthesis and angiotensin converting enzyme inhibitory activities of the dicarboxylic acid derivative of imidapril and its diastereoisomers
Kubota, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1992, 40(6), 1619-22

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, reflux
Referenz
Ionic liquids: Highly effective medium for enantiopure amino acids via enzymatic resolution
Malhotra, Sanjay V.; et al, ACS Symposium Series, 2005, 902, 111-123

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: D-Glutamine ,  Ammonium sulfate Catalysts: D-Amino acid aminotransferase Solvents: Water ;  24 h, pH 8, rt
Referenz
Enantioselective Synthesis of D- and L-α-Amino Acids by Enzymatic Transamination Using Glutamine as Smart Amine Donor
Heuson, Egon; et al, Advanced Synthesis & Catalysis, 2019, 361(4), 778-785

D-Homophenylalanine Raw materials

D-Homophenylalanine Preparation Products

D-Homophenylalanine Verwandte Literatur

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